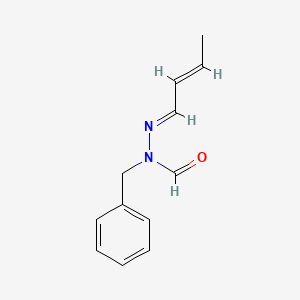

![molecular formula C18H16ClN3O B5537038 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, often involves multiple steps, such as reductive amination, deprotection in acidic media, and transamination. These procedures aim to introduce specific functional groups, achieving high yield and purity of the desired product. Notably, solvent-free conditions and microwave irradiation have been utilized to improve efficiency and sustainability of the synthesis process (Meziane, 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole acrylamide derivatives has been characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information on the arrangement of atoms, molecular conformation, and the presence of functional groups, essential for understanding the chemical behavior and reactivity of these compounds (Raouafi et al., 2005).

Chemical Reactions and Properties

Benzimidazole acrylamide derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. The presence of acrylamide groups introduces reactivity towards nucleophiles, enabling further functionalization and the formation of complex molecular architectures. These compounds exhibit interesting photophysical properties, potentially useful in materials science and as probes in biological systems (Shi et al., 2006).

Physical Properties Analysis

The physical properties of benzimidazole acrylamide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure. For instance, the introduction of specific substituents can enhance thermal stability, making these compounds suitable for applications requiring high-temperature processes (Padalkar et al., 2011).

Applications De Recherche Scientifique

Photopolymerization Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide and related compounds have been studied in the context of photopolymerization. A derivative, hexaarylbiimidazole, shows good UV-visible absorption ability and high photolysis efficiency, making it efficient for photo-initiation in acrylates. This indicates potential applications in photopolymerization processes, which are crucial in industries like 3D printing and coatings (Shi, Yin, Kaji, & Yori, 2006).

Antitumor Activity

Certain derivatives of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide have shown promise as histone deacetylase (HDAC) inhibitors with potential antitumor activity. For instance, N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides have been found to be more potent than SAHA (a known HDAC inhibitor) in enzymatic and cellular assays, indicating their potential as therapeutic agents in cancer treatment (Wang et al., 2009).

Anti-tubercular Agents

Substituted benzimidazoles, which are structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide, have been evaluated for their anti-tubercular activity against various strains of Mycobacterium species. This suggests potential applications in the development of new anti-tubercular drugs (Manivannan, 2019).

Photophysical Properties in Fluorescent Compounds

The compound and its derivatives have been utilized in the synthesis of fluorescent compounds with interesting photophysical properties. These properties include excited-state intramolecular proton transfer pathways, dual emission characteristics, and thermal stability up to 200°C. Such compounds are useful in areas like sensor technology and bioimaging (Padalkar et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-14-6-2-1-5-13(14)9-10-18(23)20-12-11-17-21-15-7-3-4-8-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNLWHBALKZQBC-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sdccgsbi-0087629.P001 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

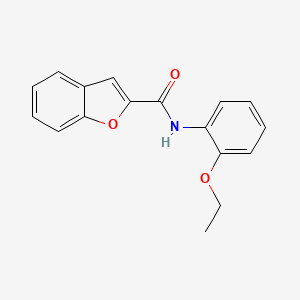

![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

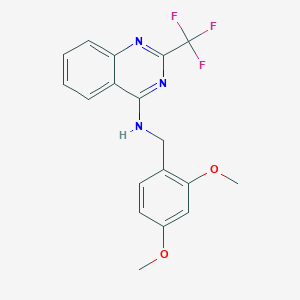

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

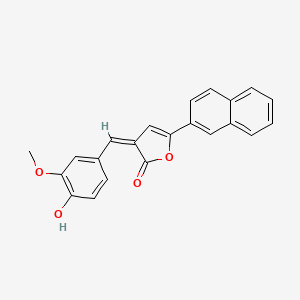

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)